2-环丙基-4-甲基嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

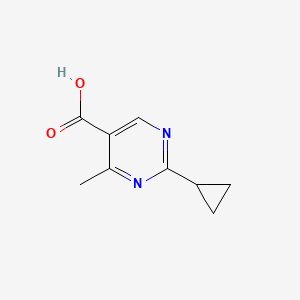

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important components of nucleotides in DNA and RNA. The cyclopropyl group attached to the pyrimidine ring is a common structural motif in various biologically active compounds and pharmaceuticals, often contributing to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been reported using different starting materials and reagents. In one study, cyclopropanecarboxylic acid was used as a starting compound due to its biological activity, leading to the creation of new thiourea derivatives . Another study reported the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde through a three-component condensation reaction, showcasing the versatility of cyclopropylpyrimidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their interaction with biological targets. For example, the crystal structure of a related 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitor complexed with CDK2/cyclin A revealed important interactions that contribute to its inhibitory activity . Similarly, the X-ray crystal structure of a dithiolane-dicarboxylic acid derivative provided insights into the stability of the compound in the lattice due to intra and intermolecular interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the interaction of a quinolinecarboxylic acid derivative with mammalian topoisomerase II was found to be significant for its inhibitory properties . The study of these interactions and the modifications at different positions of the pyrimidine ring can lead to the discovery of more potent derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of different substituents on the pyrimidine ring can affect the compound's potency and selectivity towards biological targets, as seen in the case of topoisomerase II inhibitors and CDK inhibitors .

科学研究应用

1. 不对称催化和环丙基衍生物的合成

2-环丙基-4-甲基嘧啶-5-羧酸及其衍生物已被用于不对称催化,特别是在合成环丙基-去氢氨基酸和dictyopterene C'中。这些化合物通过一系列反应合成,包括环丙烯化反应、氢化反应和Wittig反应,展示了环丙基基团在合成有机化学中的多功能性(Imogaı̈等,1998)。

2. 抗菌剂的合成

2-环丙基-4-甲基嘧啶-5-羧酸的衍生物被探索作为有效的抗菌剂。这些化合物的结构活性关系已被研究,表明它们在新型抗菌疗法开发中的潜力(Bouzard et al., 1992)。

3. 在生物活性化合物合成中的作用

2-环丙基-4-甲基嘧啶-5-羧酸中的环丙基基团是合成各种生物活性化合物的关键基团。它已被用作生物活性的主要化合物,导致开发具有显著除草剂和杀真菌活性的化合物(Tian et al., 2009)。

4. 拓扑异构酶II抑制活性

2-环丙基-4-甲基嘧啶-5-羧酸的衍生物显示出对哺乳动物拓扑异构酶II的抑制活性,使它们成为抗癌药物开发的潜在候选药物。这些化合物表现出与拓扑异构酶II相互作用的能力,影响对癌细胞生长至关重要的DNA过程(Wentland et al., 1993)。

5. 杂环化合物的合成

2-环丙基-4-甲基嘧啶-5-羧酸衍生物已被用于合成各种杂环化合物,展示出显著的药理活性,包括镇痛、抗炎和免疫抑制作用。这突显了该化合物在药物化学中用于开发新的治疗剂的实用性(Malinka et al., 1989)。

作用机制

安全和危害

属性

IUPAC Name |

2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLXWOKIRNVYGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624525 |

Source

|

| Record name | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

CAS RN |

954233-05-7 |

Source

|

| Record name | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)